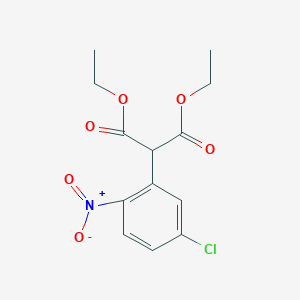![molecular formula C16H14N4O B8600866 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile](/img/structure/B8600866.png)
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile
概要
説明
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile is a complex organic compound that features an indazole core linked to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process often involves the use of catalysts and optimized reaction conditions to maximize yield and minimize waste .
化学反応の分析
Types of Reactions
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
科学的研究の応用
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 3-amino-4-methoxybenzoate: This compound shares a similar structure but lacks the indazole ring.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another compound with a similar core structure but different functional groups.
Uniqueness
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Its indazole core and benzonitrile moiety provide a versatile platform for further chemical modifications and applications .
特性
分子式 |
C16H14N4O |
|---|---|
分子量 |
278.31 g/mol |
IUPAC名 |
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H14N4O/c1-21-14-7-3-6-13-15(14)16(18)19-20(13)10-12-5-2-4-11(8-12)9-17/h2-8H,10H2,1H3,(H2,18,19) |
InChIキー |
OSRQWQRVNSTJBG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=NN2CC3=CC(=CC=C3)C#N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-1-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methylpiperazine](/img/structure/B8600790.png)

![1,4-Bis[(3-methyloxetane-3-yl)methoxy]butane](/img/structure/B8600804.png)
![5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8600811.png)
![Cyclohexanone, 2-[2-(3,4-dichlorophenyl)-2-oxoethyl]-](/img/structure/B8600819.png)

![2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine](/img/structure/B8600833.png)

![[1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B8600842.png)



